[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone: is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a benzoxazole ring, and a pyrrolidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core. The introduction of the fluorophenyl group can be achieved through a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the benzoxazole derivative with pyrrolidin-1-ylmethanone using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to fluoresce under UV light.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the fluorophenyl group can interact with various enzymes, inhibiting their activity and resulting in therapeutic effects. The pyrrolidinylmethanone moiety enhances the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
[2-[(2-Fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone: can be compared with other benzoxazole derivatives such as:
[2-(4-Fluorophenyl)-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone: Similar structure but with a different substitution pattern on the phenyl ring.
[2-(2-Chlorophenyl)-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methyl]-1,3-benzoxazol-6-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-6-2-1-5-13(15)12-18-21-16-8-7-14(11-17(16)24-18)19(23)22-9-3-4-10-22/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWKZOYGNSXIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49737160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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